![molecular formula C9H18FNO4S B13483262 tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate](/img/structure/B13483262.png)
tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a fluorosulfonyl group, and a methylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate typically involves the reaction of tert-butyl N-methylcarbamate with a fluorosulfonyl-containing reagent. One common method is the nucleophilic substitution reaction where the fluorosulfonyl group is introduced to the propyl chain of the carbamate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to remove the fluorosulfonyl group, resulting in the formation of simpler carbamate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of simpler carbamate derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a valuable tool in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or pathways. Its ability to inhibit certain enzymes makes it a candidate for drug development in areas such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes. The fluorosulfonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, thereby exerting its effects. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to downstream effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-[2-(fluorosulfonyl)ethyl]-N-methylcarbamate
- tert-butyl N-[1-(fluorosulfonyl)pent-4-en-2-yl]carbamate
Comparison: tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate is unique due to the specific positioning of the fluorosulfonyl group on the propyl chain. This structural feature distinguishes it from similar compounds, such as tert-butyl N-[2-(fluorosulfonyl)ethyl]-N-methylcarbamate, which has the fluorosulfonyl group on an ethyl chain. The differences in chain length and positioning of functional groups can lead to variations in chemical reactivity and biological activity, making each compound unique in its applications and effects.
Eigenschaften
Molekularformel |
C9H18FNO4S |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
tert-butyl N-(2-fluorosulfonylpropyl)-N-methylcarbamate |
InChI |
InChI=1S/C9H18FNO4S/c1-7(16(10,13)14)6-11(5)8(12)15-9(2,3)4/h7H,6H2,1-5H3 |
InChI-Schlüssel |
SBZRBOUTNAAJDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)C(=O)OC(C)(C)C)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(fluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers](/img/structure/B13483199.png)
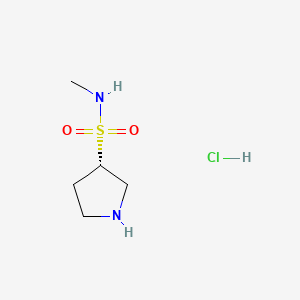


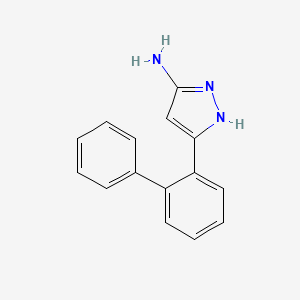
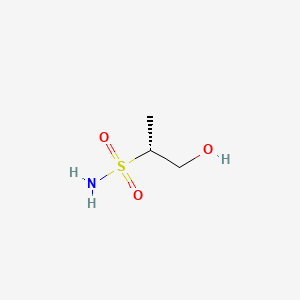
![3,9-Diazabicyclo[3.3.1]nonan-2-one](/img/structure/B13483236.png)
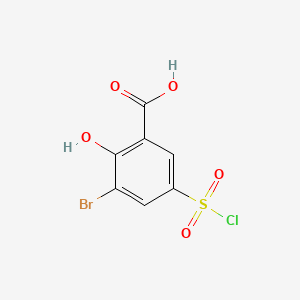
![1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13483243.png)

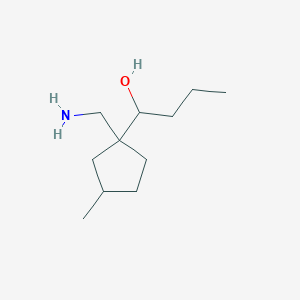
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13483266.png)

